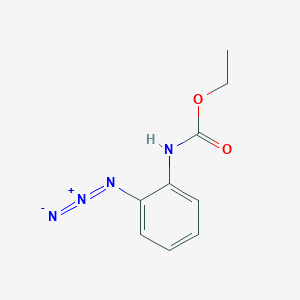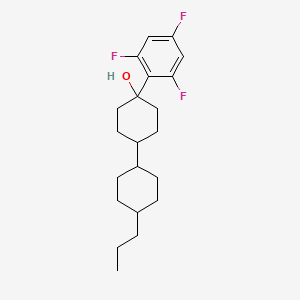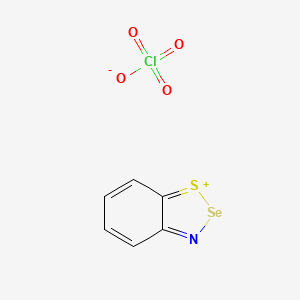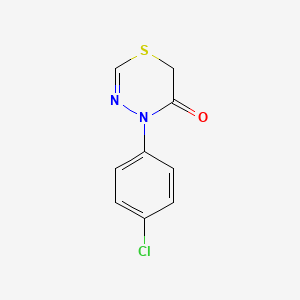![molecular formula C14H10N4 B14355389 Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile CAS No. 91606-56-3](/img/structure/B14355389.png)
Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro[222~6~2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile is a unique organic compound characterized by its complex structure, which includes multiple spirocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile typically involves a series of cycloaddition reactions. One common method includes the thermal cycloaddition of dispiro[2.2.2.2]deca-4,9-diene with tetracyanoethylene in wet acetone, which proceeds via a zwitterionic intermediate . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as crystallization or chromatography to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in cycloaddition reactions with multiple bonds, forming complex cyclic structures.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include tetracyanoethylene, dimethyl trans, trans-muconate, and various solvents like acetone . Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products
The major products formed from reactions involving this compound include cycloadducts and other spirocyclic compounds, which can be further utilized in various applications .
Scientific Research Applications
Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile involves its interaction with molecular targets through cycloaddition and other chemical reactions. The pathways involved include the formation of zwitterionic intermediates and biradicals, which facilitate the compound’s reactivity and transformation into various products .
Comparison with Similar Compounds
Similar Compounds
- Dispiro[3.0.35.24]decan-9-one : Known for its unique reactivity and potential applications in organic synthesis .
Dispiro[2.2.2.2]deca-4,9-diene: Shares a similar spirocyclic structure and undergoes comparable chemical reactions.
Dispiro[2.0.2.4]decane: Another spirocyclic compound with distinct chemical properties and applications.
Uniqueness
Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile stands out due to its specific combination of spirocyclic rings and tetracarbonitrile groups, which confer unique reactivity and potential for diverse applications in scientific research and industrial processes.
Properties
CAS No. |
91606-56-3 |
|---|---|
Molecular Formula |
C14H10N4 |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
dispiro[2.2.26.23]dec-4-ene-9,9,10,10-tetracarbonitrile |
InChI |
InChI=1S/C14H10N4/c15-7-13(8-16)11(1-2-11)5-6-12(3-4-12)14(13,9-17)10-18/h5-6H,1-4H2 |
InChI Key |
GWFGSMFULJLIJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C=CC3(CC3)C(C2(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine](/img/structure/B14355309.png)


![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)


![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14355344.png)

![1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol](/img/structure/B14355357.png)
![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)


![5-Fluorotetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-3,5,7-triene](/img/structure/B14355381.png)
![5-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14355390.png)
